molecular formula C21H26N2O3 B12191212 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B12191212
M. Wt: 354.4 g/mol
InChI Key: DWRSIHWPBAHWHW-UHFFFAOYSA-N
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Description

2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenoxy group, an ethylamino group, and a tetrahydronaphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-methoxyphenoxy)ethyl]amino}-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C21H26N2O3/c1-25-17-9-11-18(12-10-17)26-14-13-22-15-21(24)23-20-8-4-6-16-5-2-3-7-19(16)20/h2-3,5,7,9-12,20,22H,4,6,8,13-15H2,1H3,(H,23,24)

InChI Key

DWRSIHWPBAHWHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNCC(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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